

DPI-3290: A Novel Opioid Agonist with a Promising Respiratory Safety Profile

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Compound of Interest

Compound Name: DPI-3290

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DPI-3290, a novel mixed opioid agonist, has demonstrated potent antinociceptive effects with a significantly wider therapeutic window concerning respiratory depression compared to traditional opioid analgesics like morphine and fentanyl. This technical guide provides a comprehensive overview of the pharmacological profile of **DPI-3290**, with a specific focus on its attenuated impact on respiratory function. Detailed experimental methodologies, quantitative data comparisons, and mechanistic signaling pathways are presented to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Opioid analgesics remain a cornerstone for the management of moderate to severe pain. However, their clinical utility is often limited by severe and potentially lethal side effects, most notably opioid-induced respiratory depression (OIRD). OIRD is primarily mediated by the activation of mu-opioid receptors (MORs) in the brainstem respiratory control centers. The development of new analgesics with a reduced liability for respiratory depression is a critical unmet need in pain management. **DPI-3290**, chemically known as (+)-3-((α -R)- α -((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide, has emerged as a promising candidate that separates potent analgesia from significant respiratory compromise.

Pharmacological Profile of DPI-3290

DPI-3290 is a mixed opioid agonist that exhibits high affinity for delta (δ), mu (μ), and kappa (κ) opioid receptors. Its unique pharmacological profile is characterized by its potent antinociceptive activity coupled with a reduced propensity to induce respiratory depression.

Receptor Binding and Agonist Potency

In vitro studies have quantified the binding affinities and functional potencies of **DPI-3290** at the three main opioid receptors. These data are crucial for understanding its mechanism of action.

Parameter	Receptor	DPI-3290	Reference Compound
Binding Affinity (K_i , nM)	δ -opioid	0.18 ± 0.02	-
	μ -opioid	0.46 ± 0.05	-
	κ -opioid	0.62 ± 0.09	-
Agonist Potency (EC_{50} , nmol/L)	δ -opioid	5.48	-
	μ -opioid	16.27	-
	κ -opioid	13.29	-

Table 1: In Vitro Receptor Binding and Agonist Potency of **DPI-3290**.

Antinociceptive and Respiratory Effects: A Comparative Analysis

Preclinical studies in conscious rats have directly compared the antinociceptive and respiratory depressant effects of **DPI-3290** with those of morphine and fentanyl. Respiratory depression was quantified by measuring the partial pressure of carbon dioxide (pCO_2) in arterial blood, a sensitive indicator of respiratory function.

Compound	Antinociception ED50 (mg/kg, i.v.)	pCO2 Increase ED50 (mg/kg, i.v.)	Respiratory Safety Ratio (pCO2 ED50 / Antinociception ED50)
DPI-3290	0.05 ± 0.0072	0.91 ± 0.22	18.2
Morphine	2.01 ± 0.0005	4.23 ± 0.72	2.1
Fentanyl	0.0034 ± 0.00024	0.0127 ± 0.0035	3.7

Table 2: Comparative Antinociceptive and Respiratory Depressant Effects of **DPI-3290**, Morphine, and Fentanyl in Rats.[\[1\]](#)

The significantly higher respiratory safety ratio of **DPI-3290** highlights its improved safety profile. While demonstrating potent antinociceptive activity, a much higher dose is required to induce respiratory depression compared to morphine and fentanyl.[\[1\]](#)

Experimental Protocols

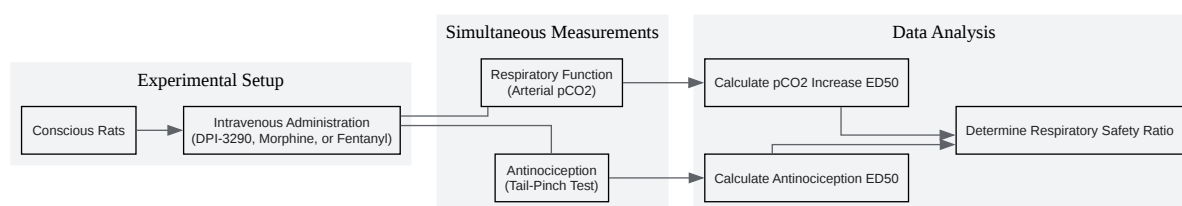
The following sections detail the methodologies employed in the key preclinical studies cited.

In Vivo Antinociception and Respiratory Depression Assessment in Rats

- **Animal Model:** Conscious laboratory rats were used for the simultaneous measurement of antinociception and respiratory function.
- **Drug Administration:** **DPI-3290**, morphine, or fentanyl were administered intravenously (i.v.).
- **Antinociception Measurement:** The tail-pinch test was utilized to assess the antinociceptive effects of the compounds. The endpoint was the animal's response to a noxious stimulus applied to the tail. The dose required to produce a 50% antinociceptive response (ED50) was determined.
- **Respiratory Function Measurement:** Arterial blood gas analysis was performed to measure changes in pCO2. An increase in arterial pCO2 (hypercapnia) is a direct measure of

respiratory depression. The dose that produced a 50% increase in pCO₂ (ED₅₀) was calculated.[1]

- **Alfentanil-Induced Hypercapnia Model:** To investigate the effect of **DPI-3290** on μ -opioid receptor-mediated respiratory depression, a continuous intravenous infusion of alfentanil (2 μ g/kg/min) was administered to induce hypercapnia. Subsequently, intravenous bolus doses of **DPI-3290** (ranging from 0.2 to 1.0 mg/kg) were administered, and their effect on both antinociception and hypercapnia was measured.[1]



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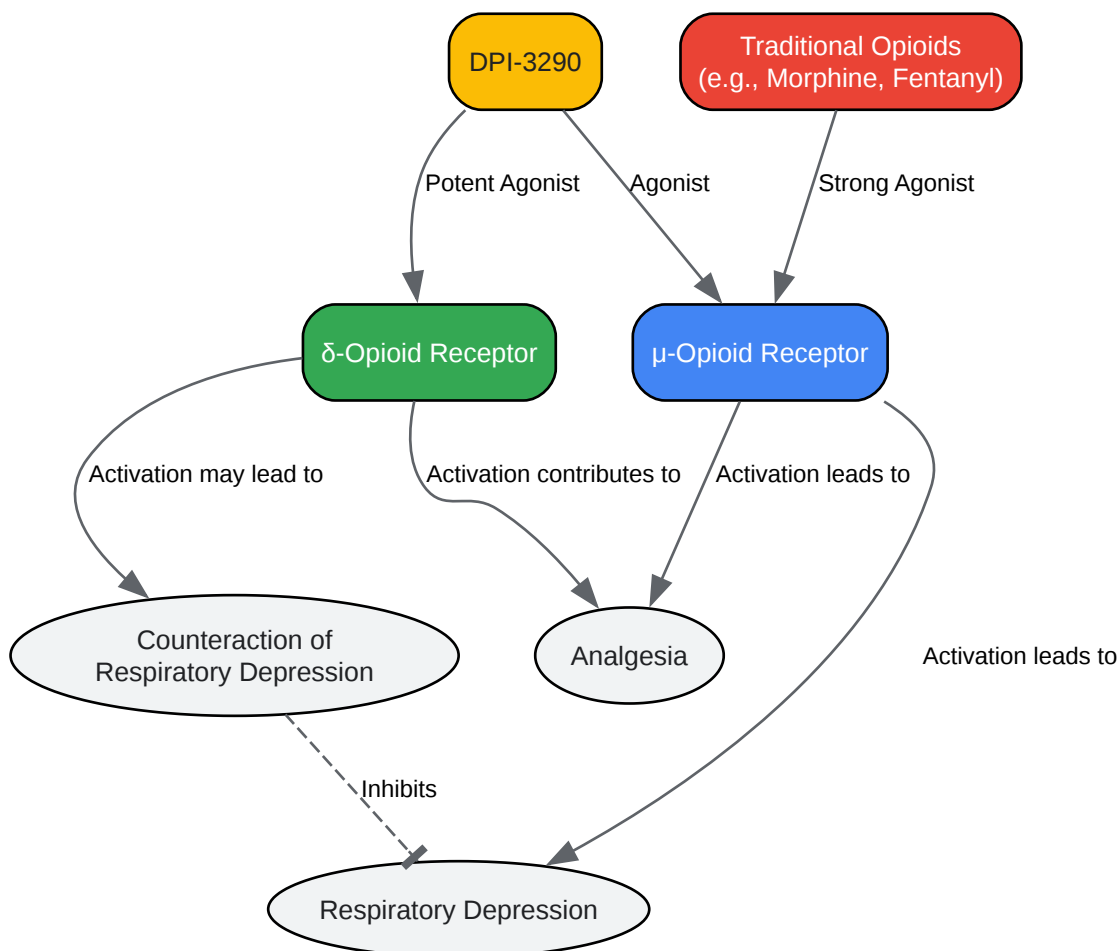
In Vivo Experimental Workflow.

Mechanistic Insights into Reduced Respiratory Depression

The favorable respiratory safety profile of **DPI-3290** is attributed to its mixed opioid receptor activity. While the precise mechanisms are still under investigation, the current hypothesis centers on the interplay between its activities at the μ -opioid and δ -opioid receptors.

It is well-established that activation of μ -opioid receptors in the brainstem is the primary driver of OIRD. The analgesic effects of many opioids also rely heavily on μ -receptor activation. The innovation of **DPI-3290** lies in its potent agonism at the δ -opioid receptor. It is postulated that the simultaneous activation of δ -opioid receptors may counteract the respiratory depressant effects mediated by the μ -opioid receptors. This could occur through various signaling pathways that ultimately lead to a net preservation of respiratory drive.

Furthermore, in a model of established μ -opioid-induced respiratory depression (using alfentanil), **DPI-3290** was shown to reduce the hypercapnia by approximately 50% without affecting the antinociceptive effects.[1] This finding provides strong evidence that **DPI-3290** can functionally antagonize μ -opioid-mediated respiratory depression.



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*Hypothesized Signaling Pathway of **DPI-3290**.*

Conclusion and Future Directions

DPI-3290 represents a significant advancement in the quest for safer opioid analgesics. Its unique mixed-receptor profile translates to a potent antinociceptive efficacy with a markedly reduced liability for respiratory depression compared to standard-of-care opioids. The

preclinical data strongly support its potential as a safer alternative for the management of moderate to severe pain.

Further research is warranted to fully elucidate the molecular mechanisms underlying the respiratory-sparing effects of **DPI-3290**. Clinical trials in human subjects will be essential to confirm the translatability of these promising preclinical findings and to evaluate the safety and efficacy of **DPI-3290** in a clinical setting. The development of compounds like **DPI-3290** offers hope for a future where effective pain relief can be achieved without the life-threatening risk of respiratory depression.

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References

- 1. DPI-3290 [(+)-3-((alpha-R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide]. II. A mixed opioid agonist with potent antinociceptive activity and limited effects on respiratory function - PubMed [pubmed.ncbi.nlm.nih.gov]
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